
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- is an organic compound with the molecular formula C13H15N. It is a derivative of quinolizine and is known for its unique structural properties. This compound is also referred to as Julolidine, which is a common name used in various scientific literature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- can be synthesized through several methods. One common method involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures (150-160°C) for about 20 hours . After the reaction, the product is purified through steam distillation and extraction with ether.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the highest purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolizine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while reduction can produce more saturated compounds .
Aplicaciones Científicas De Investigación
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a fluorescent probe in biological studies due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties
Mecanismo De Acción
The mechanism of action of 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- involves its interaction with specific molecular targets. It is known to act as an electron-donating group, which influences its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo(ij)quinolizine-9-carboxaldehyde
- 2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizine-9-methanol
- 8-Hydroxy-2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine
Uniqueness
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- is unique due to its specific structural configuration, which imparts distinct photophysical and chemical properties. Its ability to act as a strong electron-donating group sets it apart from other similar compounds .
Propiedades
Número CAS |
79643-58-6 |
|---|---|
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
7-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
InChI |
InChI=1S/C13H17N/c1-10-8-11-4-2-6-14-7-3-5-12(9-10)13(11)14/h8-9H,2-7H2,1H3 |
Clave InChI |
QZTWYOTURUWJLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C3C(=C1)CCCN3CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


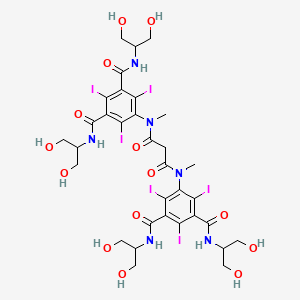
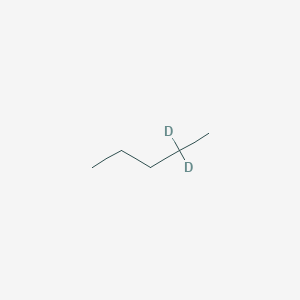
![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)
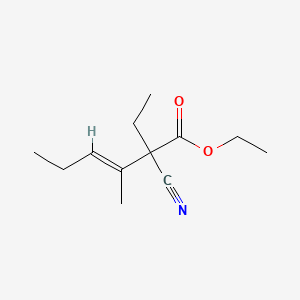

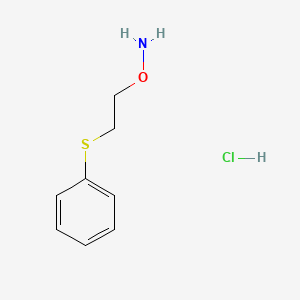

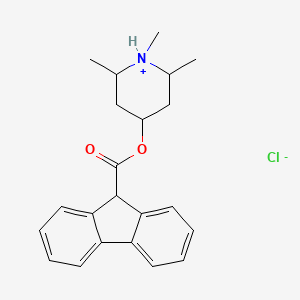
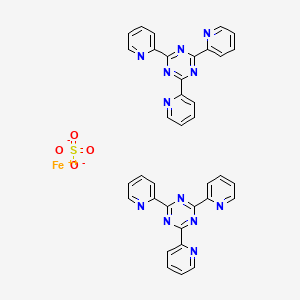
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)
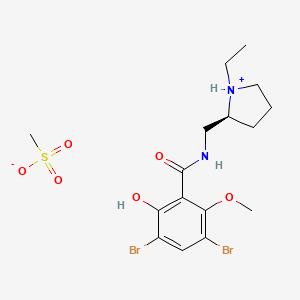
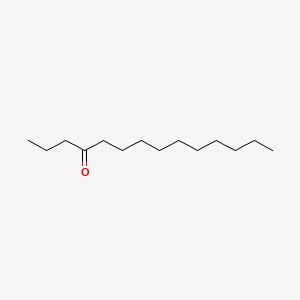
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
